molecular formula C11H17NO2 B13795509 (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine CAS No. 744974-27-4

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

Cat. No.: B13795509
CAS No.: 744974-27-4
M. Wt: 195.26 g/mol
InChI Key: DHLWJXGSZDJWKK-MRVPVSSYSA-N
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Description

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is a chiral compound with a specific configuration at the second carbon atom This compound is characterized by the presence of a 2,3-dimethoxyphenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and a suitable amine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2,3-dimethoxybenzaldehyde with the amine.

    Reduction: The imine intermediate is then reduced to form the desired amine product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2,3-dimethoxyphenyl)propan-2-amine: The enantiomer of the compound with a different configuration at the second carbon atom.

    1-(2,3-dimethoxyphenyl)propan-2-amine: A compound with a similar structure but without the chiral center.

    1-(2,3-dimethoxyphenyl)ethanamine: A related compound with a shorter carbon chain.

Uniqueness

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds

Properties

CAS No.

744974-27-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1

InChI Key

DHLWJXGSZDJWKK-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)OC)OC)N

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)OC)N

Origin of Product

United States

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